molecular formula C10H11Br2NO2S B14911800 2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide

2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide

Cat. No.: B14911800
M. Wt: 369.07 g/mol
InChI Key: HBEUJGYRCOESHJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-cyclopropyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C₁₀H₁₁Br₂NO₂S. It is characterized by the presence of two bromine atoms, a cyclopropyl group, and a methyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide typically involves the bromination of N-cyclopropyl-N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-cyclopropyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2,5-Dibromo-N-cyclopropyl-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-N-(2-bromoethyl)-N-cyclopropyl-4-methylbenzenesulfonamide
  • 2,5-Dibromo-N-cyclopropyl-N-methylbenzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both cyclopropyl and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11Br2NO2S

Molecular Weight

369.07 g/mol

IUPAC Name

2,5-dibromo-N-cyclopropyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C10H11Br2NO2S/c1-13(8-3-4-8)16(14,15)10-6-7(11)2-5-9(10)12/h2,5-6,8H,3-4H2,1H3

InChI Key

HBEUJGYRCOESHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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